molecular formula C6H4BrN3S B1282997 6-Bromo-2-methylthiazolo[4,5-b]pyrazine CAS No. 87444-41-5

6-Bromo-2-methylthiazolo[4,5-b]pyrazine

Cat. No. B1282997
CAS RN: 87444-41-5
M. Wt: 230.09 g/mol
InChI Key: CYGQNATXHJNJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Bromo-2-methylthiazolo[4,5-b]pyrazine is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds that share some structural features with the compound . For instance, the first paper describes the synthesis of compounds that incorporate the pyrazole moiety, which is also a part of the 6-Bromo-2-methylthiazolo[4,5-b]pyrazine structure . The second paper discusses the synthesis of chiral tetrahydrotriazolopyrazines, another class of nitrogen-containing heterocycles . These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds involves the reaction of brominated precursors with various nucleophiles. In the first paper, the target compounds are synthesized by reacting 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol or by coupling with di- and poly(bromo) compounds . The second paper describes a regioselective synthesis of new chiral triazolopyrazines from α-amino acid derivatives, utilizing an intramolecular 'click' reaction . Although these methods do not directly apply to 6-Bromo-2-methylthiazolo[4,5-b]pyrazine, they provide insight into potential synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like those mentioned in the papers is characterized by the presence of multiple ring systems containing nitrogen atoms. The pyrazole and triazole rings are common structural motifs that contribute to the chemical and biological properties of these molecules. While the exact structure of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine is not analyzed in the papers, the structural analyses of similar compounds can be inferred to involve spectroscopic techniques and elemental analyses to establish their frameworks .

Chemical Reactions Analysis

The chemical reactions described in the papers involve the formation of heterocyclic compounds through the use of brominated intermediates. These reactions are likely to involve nucleophilic substitution and intramolecular cyclization steps. The first paper indicates that the target compounds were obtained through reactions with aminotriazolethiol or di- and poly(bromo) compounds . The second paper's 'click' reaction suggests a 1,3-dipolar cycloaddition process . These reactions are relevant to understanding the reactivity of brominated heterocycles and could be extrapolated to the synthesis of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are not detailed, but general properties of similar heterocyclic compounds can be discussed. Typically, these compounds exhibit significant biological activity, which makes them valuable in drug design. Their physical properties, such as solubility and melting points, are influenced by the nature of the substituents and the degree of aromaticity in the rings. The chemical properties, including reactivity and stability, are determined by the electronic distribution within the heterocyclic framework and the presence of functional groups such as the bromo substituent .

Scientific Research Applications

Synthesis Methodologies

  • Solid-Phase Parallel Synthesis of Derivatives : A novel methodology for the solid-phase synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives has been developed. This process involves a tandem reaction with isothiocyanate terminated resin and o-bromo-2-aminopyrazine, followed by further functionalization and cleavage from the resin, creating a diverse library of compounds (Abdildinova et al., 2016).

  • Synthesis of New Derivatives : The synthesis of new derivatives such as benzo[b]pyrazolo[5′,1′:2,3]pyrimido[4,5-e][1,4]thiazine has been demonstrated through a one-pot cyclocondensation process. This showcases the versatility of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine in creating novel compounds (Sheikhi-Mohammareh et al., 2016).

Chemical and Physical Properties

  • Fluorescence Properties : Research on 2,6- and 2,5-diphenylthiazolo[4,5‐b]pyrazine derivatives has revealed significant findings regarding their fluorescence properties, influenced by electron-donating substituents. These findings are crucial for designing new fluorophores (Nakagawa et al., 2015).

  • REDOX, Magnetic, and Structural Properties : Studies on the heterocyclic radical 1,2,5-thiadiazolo[3,4-b]-1,3,2-dithiazolo[3,4-b]pyrazin-2-yl have provided insights into its REDOX, magnetic, and structural properties. These findings contribute to a deeper understanding of the compound's physical and chemical characteristics (Barclay et al., 1998).

Biological Activities

  • Synthesis and Biological Activities : The synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives has revealed their potent immunosuppressive and immunostimulatory activities, as well as significant inhibitory effects on NO generation in LPS-stimulated cells (Abdel‐Aziz et al., 2011).

  • Antibacterial Activity : The synthesis of benzo[4,5]isothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives and their antibacterial activity against various bacterial strains like Bacillus subtilis and Escherichia coli has been investigated, demonstrating the potential pharmaceutical applications of these compounds (Bassin et al., 2017).

Future Directions

The Knoevenagel condensation between aldehydes and 2-methyl-thiazolo[4,5-b]pyrazines (MeTPy) is a promising method for the short synthesis of MeTPy-containing functional molecules . This finding could be useful for the development of new synthetic methods and the production of functional molecules .

properties

IUPAC Name

6-bromo-2-methyl-[1,3]thiazolo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c1-3-9-5-6(11-3)10-4(7)2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGQNATXHJNJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557092
Record name 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylthiazolo[4,5-b]pyrazine

CAS RN

87444-41-5
Record name 6-Bromo-2-methylthiazolo[4,5-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87444-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-methylthiazolo[4,5-b]pyrazine
Reactant of Route 2
6-Bromo-2-methylthiazolo[4,5-b]pyrazine
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-methylthiazolo[4,5-b]pyrazine
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-methylthiazolo[4,5-b]pyrazine
Reactant of Route 5
6-Bromo-2-methylthiazolo[4,5-b]pyrazine
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-methylthiazolo[4,5-b]pyrazine

Citations

For This Compound
1
Citations
T Sawazaki, Y Sohma, M Kanai - Chemical and Pharmaceutical …, 2022 - jstage.jst.go.jp
Knoevenagel condensation, an olefin-forming reaction from active methyl/methylene-containing compounds and aldehydes, is a fundamental and useful synthetic method. …
Number of citations: 1 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.